6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves a multi-step procedure. One common method includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through a cyclization reaction of 2-aminothiophenol with a suitable aldehyde.
Piperazine Derivative Formation: The benzothiazole derivative is then reacted with piperazine to form the piperazinyl-benzothiazole intermediate.
Coupling with Pyridine-3-carbonitrile: The final step involves coupling the piperazinyl-benzothiazole intermediate with pyridine-3-carbonitrile under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its antipsychotic properties due to its interaction with dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with various molecular targets:
Dopamine and Serotonin Receptors: The compound acts as an antagonist at these receptors, which is relevant for its antipsychotic effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial or viral replication, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but differs in the additional benzothiazole ring.
5,5’-Bis(2-(4-(1,2-benzothiazol-3-yl)piperazin-1-yl)ethyl)-6,6’-dichloro-3-hydroxy-1,1’,3,3’-tetrahydro-2H,2’H-3,3’-biindole-2,2’-dione: Contains similar structural features but with additional functional groups and a more complex structure
Uniqueness
6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of benzothiazole, piperazine, and pyridine moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H15N5S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15N5S/c18-11-13-5-6-16(19-12-13)21-7-9-22(10-8-21)17-14-3-1-2-4-15(14)23-20-17/h1-6,12H,7-10H2 |
InChI Key |
NJXXGYQPXLGMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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